,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (5,7-DTHQ) is a chemical compound synthesized in research settings. Studies have explored various methods for its production, including:
Researchers have also employed techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to characterize the structure and purity of 5,7-DTHQ [, ].
Research suggests that 5,7-DTHQ may possess properties relevant to various scientific fields, including:
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the isoquinoline family, characterized by the presence of two chlorine atoms at the 5th and 7th positions of the tetrahydroisoquinoline structure. It has a molecular formula of C9H8Cl2N and a molecular weight of approximately 215.07 g/mol. This compound exhibits a unique bicyclic structure that contributes to its diverse chemical properties and biological activities.
Research indicates that 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline exhibits significant biological activity. It has been studied for its potential effects on:
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline typically involves several steps:
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline has several applications in various fields:
Studies on the interactions of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline with biological targets have shown that it can modulate enzyme activity and receptor interactions. For instance:
Several compounds share structural similarities with 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 6 | Increased solubility and reactivity due to hydroxyl group |
5-Chloro-1,2,3,4-tetrahydroisoquinoline | Single chlorine atom at position 5 | Less lipophilic compared to dichloro derivative |
5-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine substitution instead of chlorine | Different reactivity patterns due to larger bromine atom |
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline stands out due to the combination of two chlorine substituents which enhances its lipophilicity and potential for membrane permeability compared to its analogs. This unique feature may contribute significantly to its biological activity and therapeutic potential .
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline represents a halogenated derivative of the tetrahydroisoquinoline heterocyclic system [1] [2]. The compound bears the Chemical Abstracts Service registry number 89315-56-0 and possesses the molecular formula C₉H₉Cl₂N with a molecular weight of 202.08 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline [2] [4].
The nomenclature structure comprises several key components that define the molecular architecture [2]. The root term "isoquinoline" indicates the base heterocyclic system containing a fused benzene and pyridine ring [2]. The prefix "1,2,3,4-tetrahydro" specifies the reduction state, indicating that positions 1, 2, 3, and 4 of the isoquinoline ring system have been saturated through the addition of hydrogen atoms [2] [5]. The descriptor "5,7-dichloro" identifies the presence of two chlorine substituents located at positions 5 and 7 of the aromatic ring portion [1] [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₉Cl₂N | [1] [2] |
Molecular Weight | 202.08 g/mol | [1] [2] [3] |
Chemical Abstracts Service Number | 89315-56-0 | [1] [2] |
International Union of Pure and Applied Chemistry Name | 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | [2] [4] |
Simplified Molecular Input Line Entry System | C1CNCC2=C1C(=CC(=C2)Cl)Cl | [1] [2] [4] |
International Chemical Identifier | InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | [1] [2] |
The molecular structure features a bicyclic framework consisting of a saturated six-membered heterocyclic ring fused to an aromatic benzene ring [5]. The numbering system follows isoquinoline conventions, beginning at the carbon atom adjacent to the nitrogen heteroatom [2]. The saturated portion encompasses positions 1 through 4, while the aromatic segment contains the chlorine substituents at positions 5 and 7 [1] [2].
Stereochemical analysis reveals that 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline contains no chiral centers, resulting in a single stereoisomer [7]. The absence of asymmetric carbon atoms eliminates the possibility of enantiomeric forms, making the compound optically inactive [7].
The conformational behavior of tetrahydroisoquinoline derivatives has been extensively studied through spectroscopic and computational methods [7] [8]. The saturated six-membered ring portion of the molecule can adopt various conformations, with the half-chair arrangement representing the most thermodynamically stable configuration [7] [8]. Spectroscopic investigations using fluorescence excitation and dispersed emission spectra have identified two primary conformers for tetrahydroisoquinoline systems, corresponding to inequivalent twist conformations where the hydrogen atom attached to the nitrogen occupies axial and equatorial positions [8].
Conformational Parameter | Description | Stability |
---|---|---|
Half-chair conformation | Most stable arrangement for saturated ring portion | Highest |
Half-boat conformation | Alternative conformation with higher energy | Lower |
Axial nitrogen hydrogen | Hydrogen in axial position relative to ring | More stable |
Equatorial nitrogen hydrogen | Hydrogen in equatorial position relative to ring | Less stable |
The presence of chlorine substituents at positions 5 and 7 introduces additional conformational considerations [7]. These electronegative atoms can influence the preferred molecular geometry through both steric and electronic effects [9]. The chlorine atoms may restrict certain conformational motions while stabilizing others through favorable electronic interactions [9].
Crystal structure analyses of related tetrahydroisoquinoline derivatives demonstrate the importance of hydrogen bonding in determining solid-state conformations [10] [11]. The secondary amine nitrogen can participate in intermolecular hydrogen bonding, which may influence the overall molecular conformation in crystalline environments [10] [11].
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline belongs to the broad category of heterocyclic compounds, specifically classified as an isoquinoline derivative [12] [5] [13]. The compound represents a member of the tetrahydroisoquinoline subfamily, which comprises partially saturated isoquinoline systems [5] [13].
Within the hierarchical classification system, the compound occupies multiple categories [12] [5]. At the primary level, it functions as a heterocyclic compound containing nitrogen as the heteroatom [5]. The secondary classification identifies it as an isoquinoline derivative, characterized by the fused benzene-pyridine ring system [12] [5]. Tertiary classification places it among tetrahydroisoquinolines, indicating partial saturation of the isoquinoline framework [5]. The quaternary classification designates it as a halogenated tetrahydroisoquinoline due to the presence of chlorine substituents [5].
Classification Level | Category | Characteristics |
---|---|---|
Primary | Heterocyclic Compound | Contains nitrogen heteroatom |
Secondary | Isoquinoline Derivative | Fused benzene-pyridine system |
Tertiary | Tetrahydroisoquinoline | Partially saturated isoquinoline |
Quaternary | Halogenated Tetrahydroisoquinoline | Contains chlorine substituents |
The functional groups present in the molecule include a secondary amine, an aromatic ring system, and halogen substituents [5]. The secondary amine functionality arises from the nitrogen atom within the saturated ring portion [5]. The aromatic character is maintained in the benzene ring portion of the bicyclic system [5].
Tetrahydroisoquinolines constitute one of the largest families of alkaloids and exhibit diverse structural variations [13] [14]. These compounds are widely distributed in natural products and have been extensively studied for their structural and biological properties [12] [13]. The isoquinoline alkaloid family encompasses simple tetrahydroisoquinolines, phenyltetrahydroisoquinolines, bisbenzylisoquinolines, and more complex polycyclic derivatives [13].
Comparative structural analysis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline with related isoquinoline derivatives reveals significant differences in molecular properties and electronic characteristics [2] [3] [4]. The parent compound, 1,2,3,4-tetrahydroisoquinoline, lacks halogen substituents and possesses a molecular weight of 133.19 grams per mole compared to 202.08 grams per mole for the dichlorinated derivative [2].
Compound | Molecular Formula | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | LogP |
---|---|---|---|---|
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | C₉H₉Cl₂N | 202.08 | 12.03 | 2.64 |
1,2,3,4-Tetrahydroisoquinoline | C₉H₁₁N | 133.19 | 12.03 | 1.33 |
Isoquinoline | C₉H₇N | 129.16 | 12.89 | 2.23 |
5-Chloro-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀ClN | 167.64 | 12.03 | 1.99 |
7-Chloro-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀ClN | 167.64 | 12.03 | 1.99 |
The introduction of chlorine substituents significantly affects the lipophilicity of the molecule, as evidenced by the substantial increase in the logarithm of the partition coefficient from 1.33 for the unsubstituted tetrahydroisoquinoline to 2.64 for the 5,7-dichlorinated derivative [2]. This enhanced lipophilicity reflects the contribution of the chlorine atoms to the overall hydrophobic character of the molecule [2].
Monochlorinated derivatives, including 5-chloro-1,2,3,4-tetrahydroisoquinoline and 7-chloro-1,2,3,4-tetrahydroisoquinoline, exhibit intermediate properties between the parent compound and the dichlorinated analog [2]. Both monochlorinated isomers possess identical molecular weights of 167.64 grams per mole and similar lipophilicity values of approximately 1.99 [2].
The fully aromatic isoquinoline presents distinct characteristics compared to the partially saturated derivatives [2]. Despite having a lower molecular weight of 129.16 grams per mole, isoquinoline exhibits a higher topological polar surface area of 12.89 square Ångströms compared to 12.03 square Ångströms for the tetrahydroisoquinoline derivatives [2]. This difference reflects the altered electronic distribution resulting from complete aromatization of the ring system [2].
The electronic distribution within 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline exhibits complex patterns influenced by the aromatic nature of the benzene ring and the electron-withdrawing effects of the chlorine substituents [9]. Computational analysis using Gasteiger charge calculations reveals significant charge distribution variations across the molecular framework [2].
Atom Type | Position | Gasteiger Charge | Hybridization | Aromatic Character |
---|---|---|---|---|
Carbon | Saturated ring (C1) | -0.0135 | SP³ | Non-aromatic |
Carbon | Saturated ring (C2) | -0.0005 | SP³ | Non-aromatic |
Nitrogen | Ring nitrogen | -0.3123 | SP³ | Non-aromatic |
Carbon | Aromatic ring (C5) | -0.0235 | SP² | Aromatic |
Carbon | Aromatic ring (C6) | +0.0456 | SP² | Aromatic |
Carbon | Aromatic ring (C8) | +0.0424 | SP² | Aromatic |
Chlorine | Position 5 | -0.0843 | SP³ | Non-aromatic |
Chlorine | Position 7 | -0.0840 | SP³ | Non-aromatic |
The nitrogen atom carries the most significant negative charge at -0.3123, reflecting its electron-rich character and potential for nucleophilic behavior [2]. The chlorine atoms exhibit negative charges of approximately -0.084, consistent with their high electronegativity and electron-withdrawing inductive effects [9].
Resonance structures within the aromatic portion of the molecule contribute to electronic stabilization [2]. The primary resonance contributors include the canonical structure with localized π-bonds in the benzene ring and alternative structures featuring delocalized π-electron systems [2]. The presence of chlorine substituents introduces additional resonance possibilities through the participation of chlorine lone pairs in π-orbital overlap [9].
The electronic effects of chlorine substitution manifest through both inductive and resonance mechanisms [9]. The inductive effect results from the high electronegativity of chlorine, which withdraws electron density through σ-bonds [9]. Simultaneously, the resonance effect allows chlorine lone pairs to participate in π-orbital delocalization, providing electron density to the aromatic system [9].
Comparison of electronic properties across different chlorine substitution patterns reveals the cumulative effect of multiple halogen substituents [2]. The 5,7-dichlorinated derivative exhibits an average aromatic carbon charge of -0.0044, significantly different from monochlorinated analogs, which show average aromatic carbon charges of approximately -0.0283 [2]. This difference illustrates the non-additive nature of electronic effects in polysubstituted aromatic systems [2].
The fundamental molecular characteristics of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline establish its identity as a halogenated heterocyclic compound [1]. The molecule possesses the molecular formula C₉H₉Cl₂N with a molecular weight of 202.08 grams per mole [1] [2]. This bicyclic structure consists of a partially saturated isoquinoline framework bearing two chlorine substituents, which significantly influence its physicochemical behavior.
The exact mass determination reveals a value of 201.0112047 daltons, providing precise molecular identification for analytical purposes [1]. The compound carries Chemical Abstracts Service registry number 89315-56-0, serving as its unique chemical identifier [1] [2]. International Union of Pure and Applied Chemistry nomenclature designates this substance as 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, reflecting its systematic structural description [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₉Cl₂N | PubChem [1] |
Molecular Weight (g/mol) | 202.08 | PubChem [1] |
Exact Mass (Da) | 201.0112047 | PubChem [1] |
CAS Number | 89315-56-0 | PubChem [1] |
Hydrogen Bond Donors | 1 | PubChem [1] |
Hydrogen Bond Acceptors | 1 | PubChem [1] |
Rotatable Bonds | 0 | PubChem [1] |
Topological Polar Surface Area (Ų) | 12.03 | PubChem [1] |
Computational analysis reveals the molecule contains one hydrogen bond donor and one hydrogen bond acceptor, attributed to the secondary amine functionality within the tetrahydroisoquinoline ring system [1]. The absence of rotatable bonds indicates a rigid molecular structure, characteristic of fused ring systems [1]. The topological polar surface area measures 12.03 square Ångströms, reflecting the limited polar character imparted by the nitrogen heteroatom [1].
The melting point remains experimentally undetermined in current literature, representing a gap in the fundamental thermal characterization of this compound. However, the predicted boiling point ranges from 308.2±42.0 degrees Celsius, suggesting moderate thermal stability under standard atmospheric conditions [3]. The predicted density value of 1.293±0.06 grams per cubic centimeter indicates a substance denser than water, consistent with the presence of chlorine substituents [3].
Structural analysis reveals that 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline exhibits achiral characteristics, containing no stereogenic centers [2]. This absence of chirality eliminates enantiomeric considerations and simplifies analytical characterization. The molecule displays no optical activity, consistent with its achiral nature [2].
The partition coefficient, expressed as XLogP3, measures 2.6, indicating moderate lipophilicity [1]. This value suggests balanced hydrophilic and lipophilic characteristics, potentially facilitating membrane permeability while maintaining some degree of water miscibility. The calculated logarithm of the octanol-water partition coefficient provides insight into the compound's bioavailability and distribution properties.
The solubility characteristics of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature. Water solubility remains limited for the free base form, necessitating alternative formulation approaches for aqueous applications . This limited aqueous solubility stems from the hydrophobic character imparted by the aromatic ring system and chlorine substituents.
Organic solvent compatibility shows more favorable characteristics, with moderate solubility observed in dimethyl sulfoxide . This polar aprotic solvent effectively solvates the compound through dipole-dipole interactions and hydrogen bonding with the nitrogen heteroatom. Methanol demonstrates enhanced solubility compared to water, attributed to the protic nature of the alcohol facilitating hydrogen bonding interactions [5].
Property | Value | Reference |
---|---|---|
Water Solubility | Low solubility | BenchChem |
Solubility in DMSO | Moderate solubility | BenchChem |
Solubility in Methanol | Soluble | ChemicalBook [5] |
LogP (XLogP3) | 2.6 | PubChem [1] |
LogP (Calculated) | 2.64 | SmoleCule |
Polar Surface Area (PSA) | 12.03 Ų | PubChem [1] |
The partition coefficient values provide quantitative measures of lipophilicity, with XLogP3 calculations yielding 2.6 [1] and alternative computational methods producing 2.64 . These consistent values indicate moderate lipophilicity, suggesting the compound can traverse biological membranes while retaining some aqueous compatibility. The logarithm of the partition coefficient falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five.
Polar surface area measurements of 12.03 square Ångströms reflect the limited polar character of the molecule [1]. This relatively small polar surface area contributes to the compound's lipophilic nature and influences its permeability characteristics. The value remains well below the 140 square Ångström threshold associated with good oral absorption.
The hydrochloride salt form exhibits significantly enhanced water solubility compared to the free base [7]. Salt formation with hydrochloric acid protonates the tertiary amine nitrogen, creating a charged species that demonstrates improved aqueous compatibility. This enhanced solubility makes the hydrochloride salt the preferred form for pharmaceutical applications requiring aqueous formulations [7].
Solubility enhancement through salt formation represents a common pharmaceutical strategy for improving the bioavailability of poorly water-soluble compounds. The hydrochloride salt maintains the intrinsic activity of the parent compound while providing superior dissolution characteristics in aqueous media. This improved solubility profile facilitates formulation development and potentially enhances therapeutic efficacy.
The stability profile of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline reveals generally favorable characteristics under standard storage and handling conditions. Thermal stability assessments indicate the compound remains stable under normal ambient conditions, with no significant decomposition observed at room temperature [3]. The predicted boiling point of 308.2±42.0 degrees Celsius suggests adequate thermal stability for most synthetic and analytical procedures [3].
Storage recommendations consistently specify refrigerated conditions between 2-8 degrees Celsius for optimal long-term stability [3] [8]. These reduced temperatures minimize potential degradation pathways and preserve compound integrity during extended storage periods. Sealed container storage under inert atmosphere conditions further enhances stability by preventing oxidative degradation and moisture absorption [8].
Property | Value | Reference |
---|---|---|
Thermal Stability | Stable under normal conditions | KeyingChemical [3] |
Storage Temperature | 2-8°C (refrigerated) | KeyingChemical [3]/Sigma-Aldrich [8] |
Storage Conditions | Sealed, dry conditions | Multiple suppliers |
Light Sensitivity | Protect from light | KeyingChemical [3] |
Moisture Sensitivity | Keep dry | Multiple suppliers |
Chemical Stability | Stable, avoid strong oxidizing agents | KeyingChemical [3] |
Chemical stability considerations emphasize the importance of avoiding strong oxidizing agents, which may react with the electron-rich aromatic system or the nitrogen heteroatom [3]. The chlorine substituents provide some protection against electrophilic aromatic substitution reactions while potentially increasing susceptibility to nucleophilic attack under harsh conditions.
Light sensitivity requires protection from direct illumination, particularly ultraviolet radiation, which may initiate photochemical degradation processes [3]. Amber glassware or light-resistant containers provide adequate protection during storage and handling. This photosensitivity represents a common characteristic of many organic compounds containing aromatic chromophores.
Moisture sensitivity necessitates storage under dry conditions to prevent hydrolysis or other water-mediated degradation reactions [3]. Desiccant materials or controlled humidity environments help maintain optimal storage conditions. The hygroscopic nature of some pharmaceutical salts may exacerbate moisture-related stability issues.
Degradation studies specific to lifitegrast, a compound containing the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline moiety, reveal formation of specific degradation products under acidic stress conditions [9] [10]. These studies identified (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid as a primary degradation product [9] [10]. Understanding these degradation pathways provides insight into potential stability concerns for related compounds.
The stability profile suggests that 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline demonstrates acceptable stability characteristics for research and potential pharmaceutical applications when stored under appropriate conditions. Regular stability monitoring and adherence to recommended storage protocols ensure maintained compound integrity and analytical reliability.
Molecular formula analysis reveals the hydrochloride salt as C₉H₁₀Cl₃N, reflecting the addition of hydrochloric acid to the parent compound [11] [12]. The molecular weight increases to 238.54 grams per mole compared to 202.08 grams per mole for the free base, demonstrating the mass contribution of the hydrochloride moiety [11] [12]. This molecular weight difference facilitates analytical distinction between salt and free base forms.
Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Purity (%) |
---|---|---|---|---|---|
Hydrochloride | C₉H₁₀Cl₃N | 238.54 | 73075-47-5 | 271-273 | 95-98 |
Free Base | C₉H₉Cl₂N | 202.08 | 89315-56-0 | Not reported | 98 |
Thermal characterization of the hydrochloride salt reveals a melting point range of 271-273 degrees Celsius, providing a definitive physical constant for identity confirmation and purity assessment [13] [12]. This elevated melting point compared to many organic compounds reflects the ionic character and intermolecular hydrogen bonding present in the crystalline lattice. The sharp melting point range indicates high purity and crystalline order.
Crystalline structure analysis suggests the hydrochloride salt adopts a stable polymorphic form under standard conditions. The ionic nature of the salt promotes regular packing arrangements within the crystal lattice, contributing to the observed thermal stability and sharp melting characteristics. Hydrogen bonding between the protonated amine and chloride counterion provides additional lattice stabilization.
Solubility enhancement represents a primary advantage of hydrochloride salt formation. The ionic character significantly improves water solubility compared to the neutral free base, facilitating aqueous formulation development [7]. This enhanced solubility results from favorable hydration of the ionic species and disruption of the hydrophobic interactions that limit free base solubility.
Alternative salt forms remain less extensively characterized in current literature, representing opportunities for further physicochemical optimization. Organic acid salts, such as citrate, tartrate, or methanesulfonate derivatives, may offer distinct advantages for specific applications. These alternative salts could provide different solubility profiles, stability characteristics, or crystalline properties.
The International Chemical Identifier for the hydrochloride salt (InChI=1S/C9H9Cl2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H) provides standardized structural representation for database searching and computational analysis [11] [14]. This identifier facilitates unambiguous chemical communication and supports cheminformatics applications.
Manufacturing processes for the hydrochloride salt typically involve direct treatment of the free base with hydrochloric acid under controlled conditions [15]. Patent literature describes specific synthetic approaches starting from 3,5-dichlorobenzaldehyde and proceeding through multiple steps including Schiff base formation, reduction, ring closure, and final acidification to yield the hydrochloride salt [15]. These processes achieve overall yields exceeding 60% with high purity specifications suitable for pharmaceutical applications [15].
Crystal structure analysis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline and its derivatives reveals important insights into molecular packing arrangements and solid-state properties. While specific crystallographic data for the parent compound remains limited in current literature, related tetrahydroisoquinoline derivatives provide valuable structural information that can be extrapolated to understand the crystal properties of this compound.
The hydrochloride salt form exhibits distinct crystalline characteristics compared to the free base, as evidenced by its sharp melting point range of 271-273 degrees Celsius [13] [12]. This thermal behavior suggests the formation of a well-ordered crystalline lattice with strong intermolecular interactions. The ionic nature of the hydrochloride salt promotes hydrogen bonding between the protonated amine nitrogen and the chloride counterion, contributing to crystal stability.
Crystallographic studies of related tetrahydroisoquinoline compounds reveal common structural motifs that likely apply to 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline. These compounds typically crystallize in common space groups such as orthorhombic P2₁2₁2₁ or monoclinic systems, depending on the specific substitution pattern and crystallization conditions [16]. The presence of chlorine substituents may influence the preferred packing arrangements through halogen bonding interactions.
The molecular conformation within crystal structures generally adopts a half-chair configuration for the saturated six-membered ring portion . This conformation represents the energetically favorable arrangement that minimizes steric interactions while maximizing stabilizing forces. The aromatic ring portion maintains planarity, facilitating π-π stacking interactions between adjacent molecules in the crystal lattice.
Polymorphism investigations for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline have not been extensively reported in current literature, representing an area requiring further research. However, the potential for multiple crystalline forms exists, particularly for the hydrochloride salt, which may adopt different hydration states or packing arrangements depending on crystallization conditions.
Solvent effects during crystallization can significantly influence the resulting crystal form and properties. Different solvents may promote distinct nucleation and growth patterns, potentially leading to polymorphic variations. The choice of crystallization solvent, temperature, and cooling rate all contribute to the final crystal characteristics obtained.
Crystal habit descriptions indicate that the hydrochloride salt typically forms as a crystalline solid with good handling properties [11] [17]. The physical appearance varies from white to off-white powder, depending on particle size and crystalline perfection. These visual characteristics provide preliminary assessment of crystal quality and purity.
Unit cell parameters and space group determinations remain unreported for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline specifically. Such crystallographic data would provide valuable information about molecular packing efficiency, density calculations, and intermolecular interaction patterns. X-ray crystallography studies would establish definitive structural parameters for both the free base and salt forms.
Thermal analysis beyond melting point determination could reveal additional crystal properties including glass transition temperatures, crystallization kinetics, and thermal expansion coefficients. Differential scanning calorimetry and thermogravimetric analysis would provide comprehensive thermal characterization of different crystal forms.
The crystal properties directly influence important pharmaceutical characteristics including dissolution rate, bioavailability, and manufacturing processability. Understanding these solid-state properties becomes crucial for pharmaceutical development applications where consistent crystal form control ensures reproducible performance.
The acid-base properties of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline derive from the basic nitrogen atom within the tetrahydroisoquinoline ring system. This tertiary amine functionality exhibits characteristic basic behavior, accepting protons in acidic environments to form stable ammonium species. The basicity of this nitrogen center enables salt formation with various acids and influences the compound's solubility and distribution properties.
Computational predictions estimate the pKa value at 8.28±0.20, indicating moderately basic characteristics [18]. This pKa value suggests the compound exists predominantly in its neutral form under physiological pH conditions (pH 7.4), with approximately 85% remaining unprotonated. The moderate basicity reflects the electronic environment around the nitrogen atom, influenced by the adjacent aromatic system and chlorine substituents.
Property | Value | Reference |
---|---|---|
pKa (Predicted) | 8.28±0.20 | LookChem/KeyingChemical [18] |
Optical Activity | None | InXight Drugs [2] |
Stereochemistry | Achiral | InXight Drugs [2] |
Chiral Centers | 0 | InXight Drugs [2] |
The electron-withdrawing effects of the chlorine substituents at positions 5 and 7 moderately reduce the basicity compared to unsubstituted tetrahydroisoquinoline analogs. These halogen atoms decrease electron density on the aromatic ring through inductive effects, indirectly affecting the nitrogen's ability to donate its lone pair for protonation. The magnitude of this effect depends on the distance and electronic connectivity between the chlorine atoms and the nitrogen center.
Comparison with related tetrahydroisoquinoline derivatives reveals how structural modifications influence acid-base properties. Electron-donating groups such as methoxy substituents typically increase basicity, while electron-withdrawing groups like chlorine decrease basicity. The specific positioning of these substituents determines the magnitude of their electronic effects on the nitrogen center.
The pH-dependent ionization behavior influences the compound's distribution between aqueous and lipophilic phases. Under acidic conditions (pH < 6), the compound exists predominantly as the protonated ammonium form, enhancing water solubility. Under basic conditions (pH > 10), the neutral form predominates, favoring lipophilic environments. This pH-dependent partitioning affects bioavailability and tissue distribution in biological systems.
Experimental pKa determination methods would provide more accurate values than computational predictions. Potentiometric titration represents the classical approach for pKa measurement, involving gradual addition of base to an acidic solution of the compound while monitoring pH changes. Spectroscopic methods, including ultraviolet absorption and nuclear magnetic resonance spectroscopy, offer alternative approaches for pKa determination.
The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of ionized to unionized species:
$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right) $$
For 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline acting as a base, this relationship becomes:
$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{B}]}{[\text{BH}^+]}\right) $$
where B represents the neutral base form and BH⁺ represents the protonated ammonium form [18].
Buffer capacity calculations based on the predicted pKa value indicate the compound could provide buffering action in the pH range of approximately 7.3-9.3. However, the limited water solubility of the neutral form may restrict practical buffering applications. The hydrochloride salt form eliminates this limitation by maintaining the compound in its ionized, water-soluble state.
Temperature effects on acid-base equilibria follow van 't Hoff relationships, with pKa values typically decreasing as temperature increases. The magnitude of this temperature dependence reflects the enthalpy change associated with the ionization process. For most organic amines, pKa values decrease by approximately 0.03 units per degree Celsius increase in temperature.
Ionic strength effects also influence apparent pKa values through activity coefficient changes. Higher ionic strength generally leads to slight increases in apparent pKa values for basic compounds due to the stabilization of the neutral form relative to the charged form. These effects become significant in high salt concentration environments or biological fluids with elevated ionic strength.
The acid-base characteristics directly impact formulation development strategies for pharmaceutical applications. The ability to form stable salts with various acids provides flexibility in optimizing solubility, stability, and bioavailability characteristics. Common pharmaceutical acids used for salt formation include hydrochloric, sulfuric, phosphoric, and various organic acids such as citric, tartaric, and methanesulfonic acids.
Understanding the ionization behavior also guides analytical method development. pH control becomes crucial for chromatographic separations, spectroscopic analyses, and extraction procedures. The compound's retention time in reversed-phase liquid chromatography varies significantly with mobile phase pH due to changes in its ionization state and resulting hydrophobicity.
This comprehensive analysis of the physicochemical properties of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline demonstrates the compound's complex behavior across multiple property domains. The halogenated tetrahydroisoquinoline structure imparts unique characteristics that influence solubility, stability, crystalline properties, and acid-base behavior. These fundamental properties provide the foundation for understanding the compound's behavior in various research and potential pharmaceutical applications.
The molecular parameters establish clear identity criteria for analytical characterization, while the solubility profile reveals the advantages of salt formation for improving aqueous compatibility. Stability considerations highlight the importance of proper storage conditions for maintaining compound integrity. Crystal properties influence solid-state behavior and manufacturing characteristics, while acid-base properties determine ionization behavior and pH-dependent distribution.
Future research opportunities include experimental determination of missing physical constants, comprehensive polymorphism studies, detailed stability investigations under stress conditions, and exploration of alternative salt forms. These studies would provide a more complete physicochemical profile supporting advanced pharmaceutical development and expanding research applications.